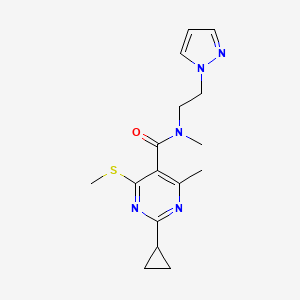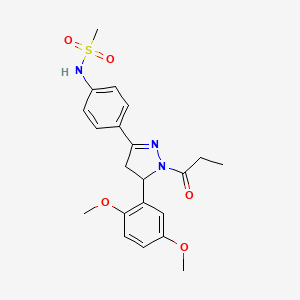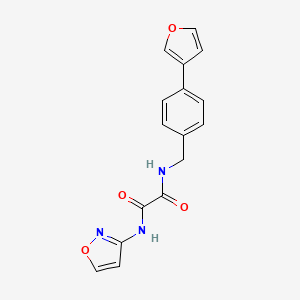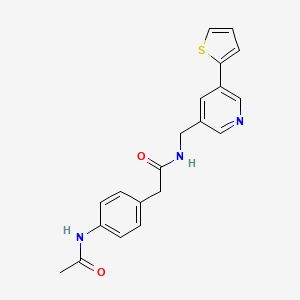![molecular formula C18H19N3O4S B2535466 butyl 4-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate CAS No. 497072-48-7](/img/structure/B2535466.png)
butyl 4-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butyl 4-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as BOBC and is synthesized through a multi-step process.
科学的研究の応用
BOBC has been studied extensively in the scientific community due to its potential applications in various fields. One of the primary applications of BOBC is in the development of new drugs. BOBC has been shown to exhibit significant antimicrobial, antifungal, and antitumor activity, making it a promising candidate for drug development. Additionally, BOBC has been shown to exhibit significant antioxidant activity, which could make it useful in the development of new therapies for various diseases.
作用機序
The mechanism of action of BOBC is not yet fully understood. However, studies have shown that BOBC exerts its antimicrobial and antifungal activity by inhibiting the growth of microorganisms and fungi. BOBC has also been shown to induce apoptosis in cancer cells, which could explain its antitumor activity.
Biochemical and Physiological Effects:
BOBC has been shown to exhibit significant biochemical and physiological effects. Studies have shown that BOBC can reduce oxidative stress and inflammation, which could make it useful in the treatment of various diseases. Additionally, BOBC has been shown to exhibit significant hepatoprotective activity, which could make it useful in the treatment of liver diseases.
実験室実験の利点と制限
One of the advantages of using BOBC in lab experiments is its broad-spectrum antimicrobial and antifungal activity. Additionally, BOBC is relatively easy to synthesize, making it accessible to researchers. However, one of the limitations of using BOBC in lab experiments is its potential toxicity. Further studies are needed to determine the safety of BOBC for use in humans.
将来の方向性
There are several future directions for research on BOBC. One area of interest is the development of new drugs based on BOBC. Additionally, further studies are needed to determine the safety and efficacy of BOBC for use in humans. Finally, research is needed to determine the potential applications of BOBC in other fields, such as agriculture and environmental science.
Conclusion:
In conclusion, BOBC is a promising compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of BOBC involves several steps, and it has been shown to exhibit significant antimicrobial, antifungal, and antitumor activity. Further research is needed to determine the safety and efficacy of BOBC for use in humans and to explore its potential applications in other fields.
合成法
The synthesis of BOBC involves several steps, starting with the reaction of 2-aminobenzoic acid with butyl isocyanate to form N-butyl-2-aminobenzoate. This intermediate compound is then reacted with thiosemicarbazide and triethylorthoformate to yield the thiazole ring. The final step involves the reaction of the thiazole intermediate with ethyl chloroformate to form BOBC.
特性
IUPAC Name |
butyl 4-[(5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S/c1-2-3-9-25-17(24)12-4-6-13(7-5-12)20-15(22)14-11-19-18-21(16(14)23)8-10-26-18/h4-7,11H,2-3,8-10H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCRWMKOXJCCNCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CN=C3N(C2=O)CCS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
butyl 4-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(dimethylamino)phenyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide](/img/structure/B2535383.png)
![7,7-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3.5]nonane-2-carboxylic acid](/img/structure/B2535384.png)
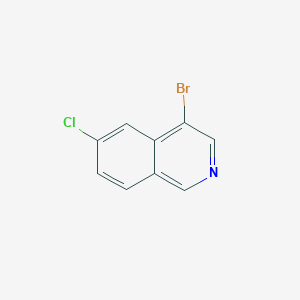
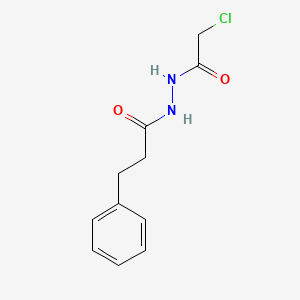

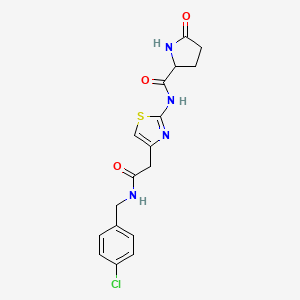

![4-[2-benzoylimino-4-(4-chlorophenyl)-1,3-thiazol-3-yl]benzoic Acid](/img/structure/B2535396.png)
![4-((4-chlorophenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)butanamide](/img/structure/B2535398.png)
